3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that features a rigid structure with closely spaced nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform, with triethylamine as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Biology: The compound’s rigid structure and nitrogen atoms make it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
3,7-Diazabicyclo[3.3.1]nonane: A simpler structure without the methyl and benzyl substitutions, leading to different chemical properties and reactivity.
Uniqueness
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its combination of a rigid bicyclic structure, closely spaced nitrogen atoms, and a hydrophobic benzyl group. These features make it particularly effective in forming stable complexes with metals and interacting with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZLFKFDCKAGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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